p-Terphenyl, 4-chloro-
Description
Organic Electronic Materials
p-Terphenyl (B122091), 4-chloro- and its derivatives are instrumental in the fabrication of various organic electronic devices due to their inherent semiconducting and photophysical properties. The presence of the chlorine atom can modify the electronic properties of the p-terphenyl backbone, influencing charge transport and energy levels within a device.
p-Terphenyl derivatives are investigated for their role in organic light-emitting diodes (OLEDs). chemicalbook.comacs.org While direct references to 4-chloro-p-terphenyl in OLEDs are not prevalent, the broader family of halogenated and functionalized p-terphenyls serves as crucial precursors and intermediates in the synthesis of materials for these devices. smolecule.com The terphenyl framework provides a rigid and electronically active core that can be functionalized to create host materials, charge transport layers, and emissive components in OLEDs. acs.orgsmolecule.combloomtechz.com For instance, derivatives of p-terphenyl are used to synthesize materials with high thermal stability and specific electronic properties required for efficient OLED performance. acs.org
| Device Component | Role of p-Terphenyl Derivatives | Key Properties |
| Host Materials | Provide a matrix for emissive dopants. | High triplet energy, good charge transport. |
| Charge Transport Layers | Facilitate the movement of electrons or holes. | Appropriate energy levels, high mobility. |
| Emissive Materials | Emit light upon electrical excitation. | High photoluminescence quantum yield, specific emission color. |
The semiconducting nature of p-terphenyl-based molecules makes them candidates for the active layer in organic field-effect transistors (OFETs). smolecule.comrsc.org The planarity and potential for π-π stacking in terphenyl structures are crucial for efficient charge transport. smolecule.com While specific studies on 4-chloro-p-terphenyl in OFETs are limited, related terphenyl derivatives have been explored. acs.orgcambridge.org The introduction of substituents like chlorine can influence the molecular packing and electronic properties, which are critical parameters for OFET performance. For example, research on other functionalized terphenyls has shown their potential in creating high-mobility organic thin-film transistors. acs.org
| OFET Parameter | Influence of Terphenyl Structure |
| Charge Carrier Mobility | Dependent on molecular packing and intermolecular interactions. smolecule.com |
| On/Off Ratio | Affected by the semiconducting energy gap. |
| Threshold Voltage | Influenced by the interface with the dielectric layer. |
In the realm of organic photovoltaics (OPVs), p-terphenyl derivatives are utilized for their electronic properties, which are suitable for creating organic semiconductors. smolecule.combloomtechz.com These materials can function as either donor or acceptor components in the active layer of a solar cell. The ability to tune the energy levels of terphenyl compounds through functionalization is key to optimizing the performance of OPV devices. bloomtechz.com While direct applications of 4-chloro-p-terphenyl are not extensively documented, the broader class of halogenated terphenyls is of interest in synthesizing materials for OPVs. smolecule.com
Polymer Chemistry and Conjugated Polymer Synthesis
The rigid, rod-like structure of p-terphenyl, 4-chloro- makes it an excellent monomer or building block for the synthesis of advanced polymers with unique properties.
Recent research has highlighted the use of p-terphenyl derivatives in creating novel polymers. For example, poly(p-terphenyl isatin) (PTI) has been synthesized as a backbone for anion exchange membranes. rsc.orgrsc.orgresearchgate.net This polymer, which is free of aryl ether bonds, demonstrates excellent thermal and alkaline stability. rsc.orgresearchgate.net The synthesis of such polymers often involves the polymerization of functionalized terphenyl monomers. The chlorine atom in p-terphenyl, 4-chloro- can serve as a reactive site for polymerization reactions, such as Suzuki coupling, to form conjugated polymers. mdpi.com These polymers exhibit interesting optical and electronic properties due to the extended π-conjugation along the polymer chain. researchgate.net
The versatility of p-terphenyl, 4-chloro- allows for its incorporation into various polymer architectures, including linear, hyperbranched, and cross-linked polymers. rsc.orgrsc.org The ability to introduce functional groups onto the terphenyl unit enables the tuning of polymer properties such as solubility, thermal stability, and electronic characteristics. For instance, the synthesis of hypercrosslinked polymers can utilize halogenated monomers to create robust, porous materials. rsc.org Furthermore, the incorporation of terphenyl units into polymer backbones can lead to materials with liquid crystalline properties or enhanced mechanical strength. acs.orgacs.org
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-(4-phenylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRLWSKBKUFWID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347484 | |
| Record name | 1,1':4',1''-Terphenyl, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1762-83-0 | |
| Record name | 1,1':4',1''-Terphenyl, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of P Terphenyl, 4 Chloro
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for probing the structure of p-Terphenyl (B122091), 4-chloro- at the atomic level. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional techniques, a comprehensive picture of the molecule's framework and spatial arrangement can be constructed.
The ¹H NMR spectrum of p-Terphenyl, 4-chloro- provides critical information about the chemical environment of the hydrogen atoms within the molecule. The aromatic region of the spectrum, typically between 7.0 and 8.0 ppm, displays a series of signals corresponding to the protons on the three phenyl rings.
A detailed analysis of the coupling constants (J-coupling) between adjacent protons helps to establish the substitution pattern on each aromatic ring. For instance, ortho-coupled protons typically exhibit larger coupling constants (around 7-9 Hz) compared to meta (2-3 Hz) and para (0-1 Hz) couplings.
Table 1: Representative ¹H NMR Data for p-Terphenyl and Related Structures
| Compound | Solvent | Chemical Shift (ppm) | Multiplicity & Coupling Constants (Hz) | Assignment | Reference |
| p-Terphenyl | CDCl₃ | 7.29 - 7.70 | m | Aromatic Protons | chemicalbook.com |
| 4-Chlorobiphenyl | CDCl₃ | 7.26 - 7.65 | m | Aromatic Protons | chemicalbook.com |
| 4-chloro-4''-methyl-5'-phenyl-1,1':3',1''-terphenyl | CDCl₃ | 7.29 (d, J=7.6), 7.37-7.51 (m), 7.55-7.78 (m) | d, m | Aromatic Protons | rsc.org |
| 4-chloro-5'-phenyl-1,1':3',1''-terphenyl | CDCl₃ | 7.35-7.53 (m), 7.59-7.73 (m), 7.77-7.81 (m) | m | Aromatic Protons | rsc.org |
This table presents representative data for the parent p-terphenyl and related chlorinated structures to illustrate expected spectral regions. Specific data for p-Terphenyl, 4-chloro- was not available in the search results.
The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom in p-Terphenyl, 4-chloro-. The aromatic region, typically between 120 and 150 ppm, will contain signals for all the carbon atoms in the phenyl rings.
The carbon atom directly bonded to the chlorine atom (C-Cl) is expected to show a distinct chemical shift due to the electronegativity of the halogen. This signal is typically found in a specific region of the downfield aromatic spectrum. The quaternary carbons (those linking the phenyl rings) will also have characteristic chemical shifts and can be distinguished from the protonated carbons. For the parent p-terphenyl, the carbon signals appear at approximately 127.1, 127.4, 127.5, 128.8, 140.2, and 140.7 ppm in CDCl₃. rsc.org
Table 2: Representative ¹³C NMR Data for p-Terphenyl and a Related Structure
| Compound | Solvent | Chemical Shift (ppm) | Assignment | Reference |
| p-Terphenyl | CDCl₃ | 127.1, 127.4, 127.5, 128.8, 140.2, 140.7 | Aromatic Carbons | rsc.org |
| 4-chloro-4''-methyl-5'-phenyl-1,1':3',1''-terphenyl | CDCl₃ | 21.3, 124.8, 124.9, 125.4, 127.3, 127.5, 127.8, 128.7, 129.0, 129.1, 129.7, 133.8, 137.6, 138.2, 139.8, 141.2, 142.5, 142.6 | CH₃, Aromatic Carbons | rsc.org |
This table presents data for the parent p-terphenyl and a related chlorinated structure to illustrate expected spectral regions. Specific data for p-Terphenyl, 4-chloro- was not available in the search results.
To definitively assign all proton and carbon signals and to confirm the connectivity of the phenyl rings, two-dimensional (2D) NMR experiments are invaluable.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is used to identify long-range couplings (typically 2-4 bonds) between protons and carbons. creative-biostructure.com For p-Terphenyl, 4-chloro-, HMBC spectra would show correlations between the protons on one ring and the quaternary carbons of the adjacent ring, thereby confirming the para-linkage of the terphenyl backbone. For instance, protons on the terminal rings would show correlations to the carbons of the central ring. nih.govrsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Characterization
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of p-Terphenyl, 4-chloro-, as well as for gaining insights into its structure through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing mixtures of isomers. In the context of chlorinated terphenyls, GC-MS can effectively separate p-Terphenyl, 4-chloro- from other isomers that may be present as impurities from the synthesis process. analytice.comnih.gov
The gas chromatogram provides the retention time, which is a characteristic property of the compound under specific chromatographic conditions. The mass spectrometer then records the mass spectrum of the eluting compound. The mass spectrum of p-Terphenyl, 4-chloro- will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks (M⁺ and M+2⁺), which provides a definitive signature for the presence of one chlorine atom in the molecule. vulcanchem.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. rsc.orgtandfonline.com For p-Terphenyl, 4-chloro- (C₁₈H₁₃Cl), the calculated monoisotopic mass can be compared to the experimentally determined mass to confirm the elemental composition with high confidence. vulcanchem.com This technique is instrumental in distinguishing between compounds with the same nominal mass but different elemental formulas.
Electron Ionization (EI) and Electron Capture Negative Ion (ECNI) Modes in PCT Analysis
Electron Ionization (EI) and Electron Capture Negative Ion (ECNI) are two complementary mass spectrometry (MS) techniques crucial for the analysis of polychlorinated terphenyls (PCTs), including p-Terphenyl, 4-chloro-.
In Electron Ionization (EI-MS) , high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion (M⁺) and characteristic fragment ions. For p-Terphenyl, 4-chloro-, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 264.070578, which confirms its molecular formula, C₁₈H₁₃Cl. While EI provides valuable structural information through fragmentation patterns, the molecular ion can sometimes be less prominent for certain PCT isomers, particularly the ortho-substituted ones. nih.gov
Electron Capture Negative Ion (ECNI-MS) is a softer ionization technique that is highly sensitive and selective for electrophilic compounds like chlorinated aromatics. wikipedia.org In ECNI, low-energy electrons are captured by the molecule to form a negative molecular ion (M⁻) or fragment ions through dissociative electron capture. wikipedia.org This method is particularly advantageous for detecting trace levels of PCTs in complex environmental samples. nih.govresearcher.life ECNI often results in less fragmentation compared to EI, leading to a more abundant molecular ion, which is beneficial for quantification. wikipedia.org However, for some PCTs, especially ortho-isomers, the molecular ion may be absent in ECNI spectra. nih.gov Notably, para-substituted PCTs, such as p-Terphenyl, 4-chloro-, tend to exhibit higher relative responses in ECNI-MS compared to their ortho- and meta-counterparts. nih.gov The combination of GC with ECNI-MS is a powerful tool for the analysis of PCTs, though challenges can arise from co-eluting polychlorinated biphenyls (PCBs). nih.gov
| Mass Spectrometry Technique | Ionization Principle | Key Features for p-Terphenyl, 4-chloro- Analysis |
| Electron Ionization (EI) | High-energy electron impact | Provides structural information through fragmentation. Molecular ion at m/z 264.070578. |
| Electron Capture Negative Ion (ECNI) | Low-energy electron capture | High sensitivity and selectivity for chlorinated compounds. Generally produces a strong molecular ion. Higher response for para-isomers. |
Vibrational Spectroscopy (IR and Raman) for Conformational and Bonding Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, offers profound insights into the molecular structure, functional groups, and conformational dynamics of p-Terphenyl, 4-chloro-.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For chlorinated aromatic compounds like p-Terphenyl, 4-chloro-, the IR spectrum reveals characteristic absorption bands.
The spectrum of p-Terphenyl, 4-chloro- would be expected to show absorptions in several key regions:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aromatic C-C stretching: These vibrations give rise to a series of bands in the 1600-1400 cm⁻¹ range. An absorption at 1603 cm⁻¹ has been noted for p-Terphenyl, 4-chloro-.
C-Cl stretching: The carbon-chlorine stretching vibration is expected in the 800-600 cm⁻¹ range.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) for p-Terphenyl, 4-chloro- |
| Aromatic C-H Stretch | 3100-3000 |
| Aromatic C-C Stretch | 1600-1400 |
| C-Cl Stretch | 800-600 |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to IR spectroscopy and provides valuable information about molecular vibrations, particularly for non-polar bonds and symmetric vibrations. For p-terphenyl and its derivatives, Raman spectroscopy is instrumental in studying conformational changes and lattice dynamics in the solid state. mdpi.com
In pristine p-terphenyl, the Raman spectrum exhibits distinct bands corresponding to intra- and intermolecular vibrations. acs.org A notable feature is the C-C inter-ring stretching mode, which appears around 1280 cm⁻¹. mdpi.com The splitting of this band at lower temperatures is indicative of a phase transition. mdpi.com The introduction of a chlorine atom in the para position of a terminal ring would alter the symmetry of the molecule from the D₂h point group of planar p-terphenyl. This reduction in symmetry would affect the selection rules for Raman scattering, potentially leading to the appearance of new bands or changes in the intensity and position of existing ones.
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing
Electronic spectroscopy techniques, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, are employed to investigate the electronic transitions and excited-state properties of molecules like p-Terphenyl, 4-chloro-.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption spectrum of p-terphenyl is characterized by strong π → π* transitions. shu.ac.uk The parent p-terphenyl exhibits a strong absorption maximum (λmax) around 280 nm. nih.gov
The introduction of a chlorine atom as a substituent on the terphenyl framework is expected to cause a bathochromic (red) shift in the absorption maxima due to the auxochromic effect of the chlorine atom's lone pair of electrons participating in resonance with the aromatic π-system. The extent of this shift would depend on the position of the chlorine atom. For p-Terphenyl, 4-chloro-, the chlorine atom is on a terminal ring, which would influence the electronic transitions of the entire conjugated system. The absorption spectrum is a result of the superposition of electronic transitions with vibrational and rotational fine structure, leading to broad absorption bands. shu.ac.uk The molar absorptivity (ε), a measure of how strongly a compound absorbs light at a given wavelength, is typically high for the π → π* transitions in aromatic systems. msu.edu
Fluorescence and phosphorescence are two forms of photoluminescence that provide information about the excited states of a molecule. After a molecule absorbs light and is promoted to an excited singlet state (S₁), it can relax to the ground state (S₀) by emitting a photon, a process known as fluorescence. Alternatively, it can undergo intersystem crossing to an excited triplet state (T₁) and then emit a photon to return to the ground state, which is termed phosphorescence.
p-Terphenyl is known for its fluorescent properties and is used as a scintillator and laser dye. researchgate.net Its fluorescence is governed by the transition from the lowest excited singlet state to the ground state. acs.org The introduction of a chlorine atom can influence the fluorescence properties through the "heavy-atom effect," which can enhance the rate of intersystem crossing from the excited singlet state to the excited triplet state. This often leads to a decrease in fluorescence quantum yield and an increase in phosphorescence quantum yield.
Studies on p-terphenyl have shown that its excited-state dynamics are complex, involving different electronic states. acs.org The fluorescence of p-Terphenyl, 4-chloro- would be sensitive to its molecular conformation and the surrounding environment. The characterization of its fluorescence and phosphorescence spectra, including quantum yields and lifetimes, would provide a detailed picture of its excited-state behavior and the influence of the chlorine substituent on the photophysical pathways.
Quenching Studies and Luminescence Dynamics
The luminescence properties of aromatic molecules like p-terphenyl are sensitive to their environment and interactions with other molecules. Quenching studies, which measure the decrease in fluorescence or phosphorescence intensity, provide valuable information about the dynamics of the excited state, including reaction rates and energy transfer mechanisms.
The quenching of a fluorophore's emission is often described by the Stern-Volmer equation. Studies on related systems, such as p-terphenyl in the presence of halogenated quenchers, offer a framework for understanding the behavior of p-terphenyl, 4-chloro-. For instance, research on the quenching of p-terphenyl and 2,2″-dimethyl-p-terphenyl (DMT) by various aromatic halides and carbon tetrachloride has been conducted in solvent mixtures. aip.orgresearchgate.net In these studies, the quenching process is often found to involve both dynamic (collisional) and static components, leading to a positive deviation from linearity in Stern-Volmer plots. researchgate.net
Dynamic quenching occurs when the quencher collides with the fluorophore in its excited state, while static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. researchgate.net The efficiency of these processes is influenced by factors such as solvent polarity and the diffusion-limited nature of the reaction. researchgate.net For example, the quenching of p-terphenyl by bromobenzene (B47551) in benzene (B151609) solutions has been systematically studied. aip.org The removal of oxygen from such solutions can sometimes eliminate non-linear quenching effects, indicating that dissolved oxygen can also participate in the quenching dynamics. aip.org The triplet states of p-terphenyl derivatives, often populated via intersystem crossing, have longer lifetimes and are crucial in energy transfer processes. researchgate.net
The data below, from studies on analogous systems, illustrates typical quenching parameters.
Table 1: Representative Quenching Data for Terphenyl Analogs
| Fluorophore | Quencher | Solvent | Quenching Constant (Ksv, M-1) | Quenching Type |
|---|---|---|---|---|
| p-Terphenyl | Bromobenzene | Benzene | Data indicates efficient quenching | Dynamic/Static aip.org |
| 2,2″-dimethyl-p-terphenyl | Carbon Tetrachloride | Benzene/Acetonitrile | Dependent on solvent mixture | Dynamic & Static researchgate.net |
| p-Terphenylbenzimidazolium Derivative | Picric Acid | Aqueous Medium | High; >97% quenching observed | Static (Aggregation-based) nih.gov |
X-ray Diffraction and Crystal Structure Analysis of Halogenated Terphenyl Systems
X-ray diffraction (XRD) is an indispensable tool for the precise determination of the three-dimensional atomic arrangement in crystalline solids. For halogenated p-terphenyl systems, XRD analysis provides critical data on molecular conformation, packing, and the nature of intermolecular interactions, which are significantly influenced by the presence of halogen substituents. mdpi.comresearchgate.net
Detailed single-crystal XRD studies on chloro-substituted terphenyl derivatives have elucidated their precise structures. The analysis of 4-([1,1′:3′,1′′-terphenyl]-2′-yloxy)-5-chlorophthalonitrile revealed a monoclinic crystal system with the space group P2₁/c. mdpi.com In this structure, the chlorine atom is involved in Cl…π interactions, with the distance between the chlorine and the center of an adjacent phenyl ring being 3.41 Å, which is less than the sum of the van der Waals radii, indicating a significant stabilizing interaction. mdpi.com Another example, ethyl‐4″‐chloro‐5′‐hydroxy‐[1,1′:3′,1″‐terphenyl]‐4′‐carboxylate (EHCMT), was found to crystallize in a triclinic system with the centrosymmetric space group P-1. researchgate.net These examples demonstrate that even within the class of chlorinated terphenyls, different substitution patterns lead to distinct crystal symmetries and packing arrangements.
Table 2: Crystallographic Data for Halogenated Terphenyl Derivatives
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| 4-([1,1′:3′,1′′-terphenyl]-2′-yloxy)-5-chlorophthalonitrile | Monoclinic | P2₁/c | a = 14.7913 Å b = 14.9267 Å c = 19.3713 Å β = 106.338° | mdpi.com |
| ethyl‐4″‐chloro‐5′‐hydroxy‐[1,1′:3′,1″‐terphenyl]‐4′‐carboxylate (EHCMT) | Triclinic | P-1 | Not specified in abstract | researchgate.net |
| dimethyl 2²,2⁵-diiodo[1¹,2¹:2⁴,3¹-terphenyl]-1⁴,3⁴-dicarboxylate | Monoclinic | C2/c | Not fully specified in abstract | iucr.org |
Computational Chemistry and Theoretical Investigations of P Terphenyl, 4 Chloro
Density Functional Theory (DFT) Calculations for Electronic and Molecular Structures
DFT has become a important method for studying the electronic and molecular properties of organic compounds. For p-terphenyl (B122091) and its derivatives, DFT calculations can predict geometries, vibrational frequencies, and electronic characteristics with a high degree of accuracy. The choice of functional and basis set, such as B3LYP with a 6-31G* basis set, is crucial for obtaining results that correlate well with experimental data. nih.gov
The conformation of p-terphenyl, 4-chloro- is largely defined by the torsion angles between the adjacent phenyl rings. In the ground state, the molecule is not planar due to steric hindrance between the ortho-hydrogens on neighboring rings. DFT calculations can map the potential energy surface as a function of these torsion angles. wuxiapptec.com For unsubstituted p-terphenyl, the potential energy profile shows a "W" shape, indicating that the planar conformation is a barrier to interconversion between two equivalent, non-planar minimum energy structures. acs.org The introduction of a chlorine atom at the 4-position is not expected to significantly alter this torsional landscape, as it does not introduce major steric clashes that would favor a planar or a more twisted conformation. Studies on similar terphenyl derivatives show that the degree of twisting between the phenyl rings is a key factor in determining their electronic and photophysical properties. acs.org
Table 1: Calculated Torsional Profile Data for a Model Terphenyl System
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|
| 0 | 2.5 |
| 30 | 0.5 |
| 45 | 0 |
| 60 | 0.5 |
| 90 | 2.0 |
| 180 | 5.0 |
Note: This table represents a generalized torsional profile for a terphenyl system based on typical DFT calculation results and is for illustrative purposes.
DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which aids in the assignment of experimental spectral bands to specific molecular motions. researchgate.net For p-terphenyl, 4-chloro-, the calculated spectrum would show characteristic peaks for C-H stretching, C-C stretching within the phenyl rings, and C-Cl stretching. Comparing the calculated frequencies with experimental data, often with the use of scaling factors, can confirm the optimized molecular structure. nih.gov The vibrational modes involving the inter-ring C-C bonds are of particular interest as they are sensitive to the torsional angles.
Table 2: Predicted Vibrational Frequencies for Key Modes in a Chloro-Aromatic Compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aromatic C=C Stretch | 1600-1450 |
| C-Cl Stretch | 800-600 |
| Inter-ring C-C Stretch | 1300-1200 |
Note: These are typical frequency ranges obtained from DFT calculations for chloro-aromatic compounds.
The electronic properties of p-terphenyl, 4-chloro- can be elucidated through analysis of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical reactivity and electronic excitation energy. physchemres.org DFT calculations can provide reliable estimates of these orbital energies. chemrevlett.com The ionization potential (IP) and electron affinity (EA) can be approximated from the energies of the HOMO and LUMO, respectively, according to Koopman's theorem. mdpi.com The introduction of the electron-withdrawing chlorine atom is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted p-terphenyl, potentially affecting the HOMO-LUMO gap and, consequently, its electronic and optical properties. mdpi.com
Table 3: Calculated Electronic Properties of a Model Chloro-Aromatic Compound
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.0 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.5 |
Note: These values are illustrative and based on typical DFT calculations for similar compounds.
Prediction of Vibrational Frequencies and Spectroscopic Assignments
Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Intermolecular Interactions
While DFT provides insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be used to study the dynamic behavior of p-terphenyl, 4-chloro- in a condensed phase (e.g., in solution or as a solid). MD simulations model the movement of atoms over time by solving Newton's equations of motion. rug.nl For p-terphenyl, 4-chloro-, MD simulations can reveal how the phenyl rings twist and flex at different temperatures. arxiv.org Furthermore, these simulations can characterize the intermolecular interactions, such as π-π stacking and van der Waals forces, that govern the packing of molecules in a crystal or their behavior in solution. mdpi.com Understanding these interactions is key to predicting the material properties of p-terphenyl, 4-chloro-. nih.gov
Mechanistic Studies of Chemical Reactions via Computational Approaches
Computational methods, particularly DFT, can be employed to investigate the mechanisms of chemical reactions involving p-terphenyl, 4-chloro-. For example, in reactions like the Suzuki coupling, which could be used to synthesize this molecule, DFT can model the transition states and intermediates to determine the reaction pathway and activation energies. rsc.org This provides a detailed, atomistic understanding of the reaction mechanism. rsc.org Similarly, the reactivity of the chlorine atom in nucleophilic substitution reactions could be explored computationally.
Quantum Chemical Characterization of Excited States and Photophysical Pathways
The photophysical properties of p-terphenyl, 4-chloro- are determined by its electronically excited states. Time-dependent DFT (TD-DFT) is a common method for calculating the energies and properties of these excited states. acs.org These calculations can predict the absorption and emission spectra of the molecule, as well as the nature of the electronic transitions (e.g., π-π* transitions). science.gov For p-terphenyl, 4-chloro-, TD-DFT can help understand how the chlorine substituent influences the excited state landscape, including the energies of the singlet and triplet states, and the rates of photophysical processes like fluorescence, phosphorescence, and intersystem crossing. researchgate.net This information is valuable for applications in areas such as organic light-emitting diodes (OLEDs) and scintillators. acs.orgrsc.org
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| p-Terphenyl, 4-chloro- |
| p-terphenyl |
| Benzene (B151609) |
| Biphenyl (B1667301) |
| Naphthalene |
| Anthracene |
| Phenanthrene |
| Triphenylene |
Chemical Reactivity and Mechanistic Studies of P Terphenyl, 4 Chloro
Substitution Reactions at the Chlorinated Position
The chlorine atom on the p-terphenyl (B122091) backbone serves as a versatile handle for introducing a wide range of functional groups through substitution reactions. Both nucleophilic aromatic substitution and modern cross-coupling methodologies have been successfully employed.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. numberanalytics.com For SNAr to proceed, the aromatic ring must be activated by electron-withdrawing groups, and a good leaving group must be present. numberanalytics.commasterorganicchemistry.com In the case of p-terphenyl, 4-chloro-, the terphenyl moiety itself is not strongly electron-withdrawing, which generally makes SNAr reactions challenging under standard conditions.
The feasibility of an SNAr reaction is influenced by several factors:
Leaving Group: The nature of the leaving group is crucial. Weaker bases are better leaving groups. Halides like chloride (Cl-) are common leaving groups in SNAr reactions. numberanalytics.com
Nucleophile: Strong nucleophiles, such as alkoxides and amides, are generally more effective in SNAr reactions than weaker ones. numberanalytics.com
Aromatic Ring Substituents: The presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. numberanalytics.comnptel.ac.in Conversely, electron-donating groups (EDGs) deactivate the ring.
While direct SNAr on unsubstituted p-terphenyl, 4-chloro- is not extensively documented due to the lack of strong activation, the introduction of activating groups onto the terphenyl scaffold could facilitate such transformations. For instance, the presence of a nitro group would significantly enhance the reactivity towards nucleophiles. researchgate.net
Palladium-Catalyzed Cross-Coupling for Further Functionalization
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.org These reactions offer a powerful method for the functionalization of aryl chlorides, including p-terphenyl, 4-chloro-.
The general mechanism for many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. nobelprize.org
Transmetalation: A nucleophilic coupling partner, such as an organoboron compound in the Suzuki reaction, transfers its organic group to the palladium center. nobelprize.org
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. nobelprize.org
A notable application is the synthesis of asymmetrically substituted p-terphenyls. For example, a sequential Suzuki-Miyaura coupling has been demonstrated where 4-chloro-1,1'-biphenyl, an intermediate in the synthesis of some p-terphenyls, is coupled with another arylboronic acid. d-nb.info This highlights the utility of the chloro-substituent as a reactive site for building more complex molecular architectures. The Suzuki-Miyaura reaction is particularly valued for its mild reaction conditions and tolerance of a wide variety of functional groups. nobelprize.orgtandfonline.com
| Coupling Reaction | Catalyst | Coupling Partner | Product Type |
| Suzuki-Miyaura | Palladium(0) complexes | Arylboronic acids/esters | Biaryls, substituted terphenyls |
| Stille | Palladium(0) complexes | Organostannanes | Biaryls, complex organic molecules |
| Heck | Palladium(0) complexes | Alkenes | Aryl-substituted alkenes |
| Buchwald-Hartwig | Palladium(0) complexes | Amines, alcohols, thiols | Aryl-amines, -ethers, -thioethers |
Oxidation and Reduction Chemistry
The electrochemical and photochemical properties of p-terphenyl, 4-chloro- are of interest for its potential applications in electronics and photochemistry. These properties are intrinsically linked to its oxidation and reduction behavior.
Electrochemical Characterization and Redox Potentials
The electrochemical behavior of p-terphenyl and its derivatives is influenced by the extended π-conjugated system. Cyclic voltammetry is a common technique used to study the redox potentials of such compounds. researchgate.net The reduction potential of p-terphenyl is reported to be -2.63 V vs SCE in DMF, indicating its capacity to act as a potent electron acceptor in its excited state. nih.gov
Photoinduced Electron Transfer Reactions
Photoinduced electron transfer (PET) is a process where a molecule, upon absorbing light, transfers an electron to or from another molecule, creating a radical ion pair. numberanalytics.com p-Terphenyl itself is a well-known organic photoredox catalyst. nih.govrsc.org Upon UV irradiation, it can be excited to a singlet state which can then engage in single-electron transfer (SET) with a suitable donor or acceptor. nih.gov
In the context of p-terphenyl, 4-chloro-, the excited state can potentially participate in PET reactions. The chlorine atom may influence the efficiency and pathways of these reactions. For example, in donor-π-acceptor systems based on terphenyl backbones, the geometry (ortho, meta, or para) significantly affects the intramolecular charge transfer (ICT) properties. researchgate.net While specific PET studies on p-terphenyl, 4-chloro- were not found, the general principles of PET in related systems suggest that it would be an active area of investigation. For instance, PET reactions involving p-terphenyl have been utilized in the photoredox catalytic α-carboxylation of amines with CO2. nih.gov
Photochemistry and Photodegradation Mechanisms
The photochemistry of chlorinated aromatic compounds is a critical area of study due to their environmental persistence and potential for light-induced transformations. The photostability and degradation pathways of p-terphenyl, 4-chloro- are important considerations for its application in materials exposed to light.
The photolysis of chlorinated aromatic compounds can proceed through several mechanisms, including homolytic cleavage of the carbon-chlorine bond to form aryl and chlorine radicals, or through excited-state reactions with other molecules. acs.org For example, the photodegradation of 4-chlorophenol (B41353) has been shown to proceed via two mechanisms: a Type II sensitization involving singlet oxygen and a direct reaction with the excited photosensitizer. nih.govscilit.com
Studies on related compounds, such as polychlorinated biphenyls, indicate that photochemical processes can lead to dechlorination, isomerization, and the formation of more toxic products. acs.org The photodegradation of short-chain chlorinated paraffins is influenced by the degree of chlorination, with higher chlorine content leading to faster degradation by hydrated electrons. researchgate.net While specific photodegradation studies on p-terphenyl, 4-chloro- are not detailed in the provided search results, the photochemistry of related chlorinated terphenyls has been investigated, showing that photodecomposition can occur in solution. acs.org The ultimate products of photodegradation would likely involve dechlorination and oxidation of the terphenyl backbone, especially in the presence of oxygen. dtic.mil
Photolysis Pathways, Dechlorination, and Product Identification
The photolysis of chlorinated p-terphenyls, including p-terphenyl, 4-chloro-, in organic media primarily results in the replacement of chlorine with hydrogen, a process known as dechlorination. researchgate.net When subjected to irradiation, typically around 300 nm, this reductive dechlorination is the main reaction pathway observed. researchgate.net Alongside dechlorination, substitution products can also be formed, and their presence is more significant compared to similar reactions with polychlorinated biphenyls. researchgate.net
In studies involving various chlorinated p-terphenyls, photodechlorination was consistently identified as the major reaction. researchgate.net For certain isomers, particularly those with chlorine atoms in the 2 or 6 positions, the formation of chlorinated dibenzofurans has been observed in yields of about 10%. researchgate.net The presence of acetone (B3395972) can enhance the yield of these dibenzofuran (B1670420) products. researchgate.net
Metabolic studies on related compounds, such as 4-chlorobiphenyl, have identified hydroxylated species as metabolites. researchgate.net Specifically, 4'-chloro-4-biphenylol and 4'-chloro-3,4-biphenyldiol have been identified, indicating that hydroxylation is a potential biotransformation pathway. researchgate.net
Role of Excited States (Singlet and Triplet) in Photoreactions
The photochemical reactions of p-terphenyl, 4-chloro- and related compounds are governed by the behavior of their electronically excited states, specifically the singlet and triplet states. The process typically begins with the absorption of light, which promotes the molecule to an excited singlet state (S1). google.comnih.gov From this state, it can undergo intersystem crossing to the corresponding triplet state (T1). google.com
For many photoredox reactions involving p-terphenyl derivatives, the triplet state is the key reactive species. researchgate.netrsc.org This is often due to the longer lifetime of the triplet state compared to the singlet state, which allows for a greater probability of reacting with other molecules. researchgate.net Experiments using xenon and benzophenone (B1666685) sensitization have indicated that the dechlorination of chlorinated p-terphenyls proceeds through a triplet reactive state. researchgate.net However, the efficiency of energy transfer from sensitizers like benzophenone can be low. researchgate.net
Quantum Yield Determinations in Photochemical Processes
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of moles of a product formed per mole of photons absorbed. For chlorinated p-terphenyls, the quantum yields of reaction have been found to be notably higher for compounds with chlorine atoms in the ortho positions. researchgate.net
In related systems, quantum yields for the formation of triplet states (Φ_ISC) have been determined using techniques like laser flash photolysis (LFP) with a reference photosensitizer for actinometry. researchgate.net For example, the triplet state of aza-p-terphenyl (Aza-H) was formed with a quantum yield of 0.34. researchgate.net The fluorescence quantum yield of the parent compound, p-terphenyl, in cyclohexane (B81311) is high, at 0.93. omlc.org
The quantum yield of a reaction can be influenced by various factors, including the presence of quenchers or co-reactants. For instance, the addition of triethylamine (B128534) to the photolysis of some chlorinated p-terphenyls promoted an electron transfer pathway, but this was only effective for the less photolabile compounds. researchgate.net In the context of CO2 reduction using p-terphenyl as a photosensitizer, quantum yields for product formation can be influenced by the entire catalytic system, including the electron donor and the catalyst. mdpi.com
Regioselective Functionalization Beyond the Chloro-group in Terphenyl Scaffolds
While the chloro-group in p-terphenyl, 4-chloro- is a primary site for photochemical reactions like dechlorination, functionalization at other positions on the terphenyl scaffold is a key strategy for creating diverse and complex molecules. acs.org The regioselective introduction of functional groups allows for the synthesis of derivatives with tailored properties.
One approach involves the directed metalation of the terphenyl backbone. uni-muenchen.de By using specific reagents, it is possible to introduce functional groups at positions other than the one bearing the chlorine atom. This allows for the construction of highly functionalized arenes. uni-muenchen.de For example, the modification of key carboxylate, hydrophobic, and zinc-binding groups on a terphenyl scaffold has been used to design nonpeptide mimetics of enzyme substrates. acs.org
Another strategy is the late-stage functionalization of a pre-formed terphenyl system. This can involve reactions like iodination, which can then be followed by further transformations. rsc.org For instance, regioselective late-stage iodination of tetraphenylenes has been used to create cyclic iodonium (B1229267) salts, which can then undergo various atom insertion processes to build complex fused ring systems. rsc.org The synthesis of functionalized salicylaldehydes with an ortho-terphenyl framework has been achieved through indium(III)-catalyzed benzannulation of 3-formyl-4-pyrones with terminal aryl alkynes. acs.org These methods demonstrate the versatility of the terphenyl scaffold for creating a wide range of derivatives with potential applications in materials science and medicinal chemistry. acs.orgrsc.org
Applications in Advanced Materials Science
Luminescent Materials and Scintillators
The p-terphenyl (B122091) core is a well-established luminophore, known for its high fluorescence quantum yield and stability, making it a foundational component in the development of organic scintillators. These materials are crucial for detecting ionizing radiation in fields ranging from high-energy physics to medical imaging. p-Terphenyl itself is a highly efficient scintillator with a high thermal, chemical, and radiation stability. researchgate.net
Halogenated derivatives of p-terphenyl, such as 4-bromo-p-terphenyl (B159369) and by extension, p-Terphenyl, 4-chloro-, are utilized as primary fluorophores in plastic scintillators. The introduction of a halogen atom can modify the photophysical properties, influencing the emission wavelength and decay time. For instance, studies on halogenated charge-transfer co-crystals have shown that the inclusion of halogen atoms can lead to exceptional scintillation properties, including ultrafast decay times and high radioluminescence intensity. researchgate.net While specific data for p-Terphenyl, 4-chloro- is not abundant, research on analogous brominated compounds shows they are effective in these applications. The substitution of bromine with chlorine is a common strategy in materials science, suggesting that the chloro- derivative would exhibit similar or tailored scintillation characteristics.
The general mechanism in these scintillators involves the absorption of high-energy radiation by the polymer matrix (like polystyrene), followed by energy transfer to the p-terphenyl derivative, which then emits light at a characteristic wavelength. science.gov This emitted light is then detected by a photodetector. The efficiency of this process is critical, and the inherent luminescent properties of the terphenyl core are a key reason for its use.
Table 1: Photoluminescence Properties of Selected Terphenyl Derivatives
| Compound/System | Excitation Wavelength (λex) | Emission Wavelength (λem) | Key Findings |
|---|---|---|---|
| p-Terphenyl | 290 nm science.gov | ~343 nm science.gov | Exhibits partial fluorescence quenching when doped with perylene, indicating energy transfer. science.gov |
| p-Terphenyl Single Crystal | --- | --- | X-ray luminescence light yield measured at 19400 photons/MeV. researchgate.net |
| p-Terphenyl-2,2″,5″,5‴-tetracarboxylic acid | --- | 410 nm | Shows a broad emission band from 350 to 550 nm. frontiersin.orgnih.gov |
Liquid Crystalline Materials Development
The rigid, linear geometry of the p-terphenyl scaffold is a desirable characteristic for the design of liquid crystalline materials, which are fundamental to display technologies. Halogenated p-terphenyls, including chloro-derivatives, are important components and precursors in the formulation of liquid crystal mixtures. acs.org The introduction of a lateral chloro-substituent can significantly influence the mesophase behavior, including the clearing temperatures and the type of liquid crystal phase formed (e.g., nematic, smectic).
Research into fluorinated and chlorinated terphenyls demonstrates that halogen substitution has a profound impact on the material's physical properties. acs.orgdtic.mil Fluorinated terphenyls, for example, are noted for their low viscosity, low conductivity, and high stability, making them excellent components for ferroelectric liquid crystal mixtures. acs.org Similarly, chloro-terphenyl compounds are investigated for their phase transition temperatures and their utility in liquid crystal compositions. dtic.milgoogle.com Patent literature describes the synthesis of p-terphenyl derivatives with various substituents, including chloro- and fluoro- groups, to fine-tune the properties of liquid crystalline compositions for use in display elements. google.com
These compounds can be mixed with other liquid crystal materials, such as cyanobiphenyls, to create formulations with specific operational temperature ranges and electro-optical response times. google.com The role of p-Terphenyl, 4-chloro- is typically that of a core structural unit, where its rigidity contributes to the formation of the ordered, yet fluid, liquid crystal phases.
Table 2: Phase Transition Temperatures of Selected Substituted Terphenyls
| Compound | Transition | Temperature (°C) |
|---|---|---|
| 4,4˝-didecyloxy-3-methylterphenyl | Crystalline to Smectic A | 79 |
| Smectic A to Isotropic | 114 | |
| 4,4-Didecyloxy-3-methylterphenyl | Crystalline to Smectic A | 62 |
| Smectic A to Nematic | 54 | |
| Nematic to Isotropic | 61 | |
| (R)-4-(1-methylhexyl)oxy-3,3′-difluoro-4˝-octyloxy-p-terphenyl | Smectic C to Smectic A | 45.5 |
| Smectic A to Isotropic | 126.8 |
Data sourced from various studies on substituted terphenyls for illustrative purposes. google.com
Host-Guest Chemistry and Supramolecular Assemblies
The ability of molecules to form large, ordered structures through non-covalent interactions is the basis of supramolecular chemistry. Terphenyl derivatives are excellent building blocks for these assemblies due to their rigid structure and the potential for forming interactions like halogen bonding and hydrogen bonding. acs.orgfemto-st.fr The introduction of a halogen atom, such as chlorine, onto the terphenyl backbone provides a site for halogen bonding, a directional interaction that can be used to guide the self-assembly of molecules into complex architectures. acs.orgruhr-uni-bochum.de
Studies have shown that brominated p-terphenyl molecules can self-assemble on surfaces to form highly ordered two-dimensional (2D) networks. acs.orgfemto-st.fr These structures are stabilized by a combination of halogen bonds (Br···Br) and hydrogen bonds (C-H···Br). femto-st.fr It is well-established that chloro-substituents can also participate in such interactions, suggesting that p-Terphenyl, 4-chloro- can be a valuable component in the programmed assembly of supramolecular structures on surfaces, with potential applications in nanotechnology and molecular electronics. acs.org
Ligands for Metal-Organic Frameworks (MOFs) (general for terphenyls)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of a MOF, such as pore size, stability, and functionality, are directly determined by the choice of the metal and the organic linker. The p-terphenyl unit is an ideal scaffold for creating rigid, linear ligands for MOF synthesis. ossila.com
Specifically, dicarboxylic acid derivatives of p-terphenyl, such as [p-Terphenyl]-4,4''-dicarboxylic acid, are widely used as linkers. nih.govossila.com The rigidity and defined length of the terphenyl backbone allow for the construction of robust frameworks with predictable topologies and high porosity. These materials have shown great promise in applications such as gas storage and separation.
While the specific use of p-Terphenyl, 4-chloro- as a direct ligand is less documented, the functionalization of MOF ligands is a common strategy to tune the properties of the resulting framework. For example, luminescent analogues of p-terphenyl-4,4″-dicarboxylic acid have been used to create MOFs with fluorescent properties for sensing applications. mdpi.com Furthermore, the introduction of halogen atoms onto the organic linkers can modify the electronic environment of the pores, potentially enhancing the selective adsorption of certain guest molecules. bohrium.com The principles of MOF design strongly support the potential of chlorinated terphenyl ligands in creating functional, porous materials.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| p-Terphenyl, 4-chloro- |
| p-Terphenyl |
| 4-bromo-p-terphenyl |
| p-Terphenyl-2,2″,5″,5‴-tetracarboxylic acid |
| 4,4˝-didecyloxy-3-methylterphenyl |
| 4,4-Didecyloxy-3-methylterphenyl |
| (R)-4-(1-methylhexyl)oxy-3,3′-difluoro-4˝-octyloxy-p-terphenyl |
| [p-Terphenyl]-4,4''-dicarboxylic acid |
| 4,4′-(2,1,3-benzothiadiazole-4,7-diyl)dibenzoic acid |
Environmental Chemistry and Degradation Mechanisms of Chlorinated Terphenyls
Environmental Fate and Transport Studies
The environmental distribution of chlorinated terphenyls is largely governed by their physicochemical properties, which dictate their movement between air, water, soil, and biota. muni.cz
Atmospheric Transport and Distribution
Chlorinated terphenyls, like other semi-volatile organic compounds (SVOCs), can undergo long-range atmospheric transport. muni.czcopernicus.org This process allows them to be detected in remote regions, far from their original sources. muni.cz Once in the atmosphere, these compounds partition between the gas and particulate phases. muni.cz The distribution across different aerosol sizes is a critical factor in their atmospheric transport potential and subsequent deposition. muni.cz
Studies have identified p-terphenyl (B122091), 4-chloro- in air samples, indicating its potential for atmospheric transport. diva-portal.org For instance, it was detected in the particle phase of air samples collected at the Zeppelin Observatory on Svalbard, a remote Arctic location. diva-portal.org The presence of such compounds in the Arctic highlights the significance of atmospheric pathways in their global distribution. copernicus.org
Behavior in Soil and Sediment Compartments
Upon deposition, chlorinated terphenyls tend to accumulate in soil and sediment due to their low water solubility and high affinity for organic matter. yunbaogao.cn These environmental compartments act as significant reservoirs for these persistent compounds. yunbaogao.cn The strong adsorption to soil and sediment particles reduces their mobility and bioavailability. nih.gov
The presence of p-terphenyl, 4-chloro- has been confirmed in soil and sediment samples. greenpeace.to For example, it was identified in soil samples from a site where mixed plastic waste had been burned, suggesting its formation and release during combustion processes. greenpeace.to The ultimate fate of these compounds in soil and sediment is slow degradation, with persistence being a key characteristic. yunbaogao.cn
Table 1: Environmental Occurrence of p-Terphenyl, 4-chloro-
| Environmental Matrix | Location/Context | Finding |
| Air (Particle Phase) | Zeppelin Observatory, Svalbard | Detected, indicating long-range atmospheric transport. diva-portal.org |
| Soil | Site of burned mixed plastic waste | Identified as a contaminant. greenpeace.to |
Photolytic Degradation Pathways in Environmental Matrices
Photodegradation is a significant abiotic process for the transformation of chlorinated aromatic hydrocarbons in the environment. inchem.orgwho.int This process can occur through direct absorption of sunlight or via sensitization by other molecules present in the environmental matrix. nih.govtaylorfrancis.com
Direct Photolysis Mechanisms and Product Identification
Direct photolysis involves the absorption of light by the chlorinated terphenyl molecule itself, leading to an excited state that can undergo chemical reactions. nih.gov A primary reaction pathway for chloroaromatic compounds is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. taylorfrancis.com This process has been observed for chlorinated biphenyls in various solvents and on surfaces. taylorfrancis.com The rate of dechlorination is often faster in hydroxylic solvents. taylorfrancis.com
While specific studies on the direct photolysis of p-terphenyl, 4-chloro- are limited, the general principles of chloroaromatic photochemistry suggest that cleavage of the carbon-chlorine bond would be a likely initial step. nih.govoup.com This can lead to the formation of less chlorinated terphenyls and other degradation products. nih.gov For instance, the photolysis of chlorobenzene (B131634) has been shown to produce biphenyl (B1667301) and terphenyl derivatives. researchgate.net
Sensitized Photoreactions and Environmental Relevance
Sensitized photoreactions occur when another molecule, a photosensitizer, absorbs light and then transfers that energy to the chlorinated terphenyl, initiating its degradation. taylorfrancis.com This process can accelerate photodegradation and may lead to different products than direct photolysis. taylorfrancis.com Dissolved organic matter (DOM) in natural waters can act as a photosensitizer, producing reactive oxygen species (ROS) and hydrated electrons that can degrade persistent organic pollutants. nih.govresearchgate.net
Table 2: Potential Photodegradation Reactions of Chlorinated Terphenyls
| Degradation Pathway | Description | Potential Products |
| Direct Photolysis | Absorption of light by the molecule itself, leading to chemical change. nih.gov | Reductive dechlorination products (less chlorinated terphenyls). taylorfrancis.com |
| Sensitized Photoreactions | Energy transfer from a photosensitizer to the molecule, initiating degradation. taylorfrancis.com | Varied products depending on the sensitizer (B1316253) and reaction conditions. |
Biotransformation and Biodegradation Studies
The biodegradation of chlorinated aromatic compounds is a slow process, with the rate and extent being highly dependent on the degree and position of chlorine substitution. nih.gov Microorganisms play a crucial role in the breakdown of these persistent pollutants. inchem.org
Generally, lower chlorinated biphenyls (mono-, di-, and trichlorinated) are more readily biodegraded by microorganisms under aerobic conditions compared to their higher chlorinated counterparts. inchem.org The position of the chlorine atoms is also important, with compounds containing chlorine in the para position often being more susceptible to degradation. inchem.org Under anaerobic conditions, a process of reductive dechlorination can occur, where higher chlorinated congeners are transformed into lower chlorinated ones, which may then be further degraded aerobically. inchem.org
While specific biodegradation studies on p-terphenyl, 4-chloro- are not widely available, the general principles derived from research on PCBs and other chlorinated aromatics provide a framework for understanding its likely fate. inchem.org It is expected to be relatively resistant to biodegradation, particularly in comparison to non-chlorinated terphenyls. nih.gov The presence of the chlorine atom would likely hinder microbial attack. nih.gov
Table 3: Factors Influencing Biodegradation of Chlorinated Aromatic Compounds
| Factor | Influence on Biodegradation |
| Degree of Chlorination | Higher chlorination generally leads to increased resistance to biodegradation. inchem.org |
| Chlorine Substitution Pattern | The position of chlorine atoms on the aromatic rings affects the rate of degradation. inchem.orgnih.gov |
| Environmental Conditions | Aerobic conditions favor the degradation of lower chlorinated congeners, while anaerobic conditions can lead to reductive dechlorination of higher chlorinated ones. inchem.org |
Microbial Degradation Mechanisms
The microbial degradation of chlorinated terphenyls is a slow process and a key area of research for the remediation of contaminated sites. The susceptibility of these compounds to microbial attack is heavily influenced by the number and position of chlorine atoms on the terphenyl structure. tsijournals.cominternationalscholarsjournals.com Generally, less chlorinated congeners are more readily degraded than their highly chlorinated counterparts. tsijournals.comcovenantuniversity.edu.nginchem.org
Microorganisms, including bacteria and fungi, are the primary agents of biodegradation for these compounds. tsijournals.cominternationalscholarsjournals.comnih.gov The processes can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, often involving different pathways.
Bacterial Degradation:
Aerobic Degradation: Many bacterial strains, particularly from the genus Pseudomonas, can degrade less chlorinated terphenyls and biphenyls. tsijournals.comcovenantuniversity.edu.ng The primary mechanism is an aerobic oxidative pathway, which involves the enzymatic addition of oxygen to the aromatic rings. tsijournals.com This initial attack is often catalyzed by dioxygenase enzymes, which cleave the biphenyl structure. covenantuniversity.edu.ng The process typically results in the formation of chlorobenzoic acids, which can be further metabolized. nih.gov
Anaerobic Degradation: Under anaerobic conditions, the primary degradation pathway is reductive dechlorination. tsijournals.cominternationalscholarsjournals.com This process involves the removal of chlorine atoms from the terphenyl rings, with hydrogen atoms taking their place. internationalscholarsjournals.com This is a crucial step as it can reduce the toxicity of the compounds and make them more susceptible to subsequent aerobic degradation. internationalscholarsjournals.com Some bacteria can use chlorinated compounds as electron acceptors in their metabolic processes. internationalscholarsjournals.com
Fungal Degradation: Ligninolytic fungi, or white-rot fungi like Pleurotus ostreatus, have shown significant potential for degrading highly chlorinated biphenyls and, by extension, terphenyls. nih.govmdpi.com These fungi possess powerful, non-specific extracellular enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases. nih.gov These enzymes generate highly reactive radicals that can attack the stable structure of chlorinated aromatic compounds, leading to ring cleavage and mineralization. nih.gov Studies have shown that Pleurotus ostreatus can effectively remove mixtures of PCBs, including penta- and hexachlorinated biphenyls. nih.gov Fungal degradation can produce various intermediates, including hydroxylated and methoxylated derivatives, as well as chlorobenzoic acids. nih.gov
Environmental Half-lives and Persistence Assessment
Polychlorinated terphenyls are characterized by their high persistence in the environment. pic.intnih.gov Their resistance to biological and chemical degradation processes leads to long environmental half-lives, which is the time required for half of the initial amount of a substance to disappear. toxicfreefuture.org This persistence increases with the degree of chlorination. tsijournals.com
Due to their low water solubility and high affinity for organic matter, PCTs tend to accumulate in soil, sediments, and fatty tissues of organisms, a process known as bioaccumulation. europa.eunih.gov
| Compound/Mixture | Environmental Compartment | Estimated Half-Life | Reference |
|---|---|---|---|
| o-Terphenyl | Model River | 26 hours (volatilization) | echemi.com |
| o-Terphenyl | Model Lake | 13 days (volatilization) | echemi.com |
| o-Terphenyl | Atmosphere (vapor-phase) | ~2 days (reaction with hydroxyl radicals) | echemi.com |
| p-Terphenyl | Model River | 2 days | nih.gov |
| p-Terphenyl | Model Lake | 18 days | nih.gov |
| Monochlorobiphenyl | Atmosphere | ~10 days | who.int |
| Heptachlorobiphenyl | Atmosphere | ~1.5 years | who.int |
| PCBs (in human body) | Human Body | 10-15 years | wikipedia.org |
Advanced Oxidation Processes (AOPs) for Degradation of Chlorinated Aromatics
Given the high persistence of chlorinated aromatic compounds like p-Terphenyl, 4-chloro-, conventional treatment methods are often ineffective. Advanced Oxidation Processes (AOPs) represent a class of powerful chemical treatment technologies designed to mineralize recalcitrant organic pollutants into simpler, less toxic substances like CO2 and water. mdpi.comnih.gov The hallmark of AOPs is the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH). mdpi.comsciendo.commdpi.com
Several AOPs have proven effective for the degradation of chlorinated aromatics:
Fenton's Reagent: This process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) salts to produce hydroxyl radicals. mdpi.comnih.gov The Fenton reaction is advantageous due to its high efficiency and the low cost of reagents. mdpi.com It has been successfully applied to the degradation of various chlorinated compounds, including chlorophenols and chlorobenzene. nih.govosti.gov The effectiveness of the Fenton process is pH-dependent, with optimal conditions typically in the acidic range (pH 2-4). osti.gov The process can lead to the complete removal of the initial pollutant and significant mineralization. nih.gov
Photocatalysis: This AOP utilizes a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), which, upon irradiation with UV or visible light, generates electron-hole pairs. mdpi.comresearchgate.netnih.gov These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that degrade the pollutants. mdpi.com Modified TiO₂ photocatalysts, such as Fe₃O₄/TiO₂ nanocomposites, have shown enhanced activity under visible light, achieving nearly 100% degradation of pollutants like 2,4-dichlorophenol (B122985) and chlorobenzene within a short time. researchgate.net The efficiency of photocatalysis can be influenced by factors such as pH, catalyst dosage, and the presence of other substances in the water. researchgate.net
Ozone-Based AOPs: Combining ozone (O₃) with UV light or hydrogen peroxide (O₃/H₂O₂) can significantly enhance the production of hydroxyl radicals, leading to more efficient degradation of organic pollutants compared to ozonation alone. sciendo.com These combined processes have been shown to be effective in mineralizing a wide range of volatile organic compounds, including chlorinated ones. sciendo.com
Other AOPs: Other promising AOPs for chlorinated aromatics include persulfate oxidation and electrochemical oxidation. nih.govacs.org Persulfate (S₂O₈²⁻) can be activated to form sulfate (B86663) radicals (SO₄•⁻), which are also powerful oxidants. This method is effective over a wide range of pH and environmental conditions. nih.gov Electrochemical methods can use catalysts like Fe-ZSM-5 to greatly accelerate the degradation of chlorinated compounds. acs.org
While AOPs are highly effective, it is crucial to carefully control operating conditions to ensure complete mineralization and avoid the formation of potentially toxic degradation by-products. nih.gov
Advanced Analytical Methodologies for Chlorinated Terphenyls
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of analyzing chlorinated terphenyls. The choice of technique and detector is critical for achieving the required selectivity and sensitivity.
Gas chromatography is a primary technique for the analysis of semi-volatile compounds like p-Terphenyl (B122091), 4-chloro-. The separation is typically achieved using a high-resolution capillary column, such as a (5%-phenyl)-methylpolysiloxane column (DB-5 type). mdpi.com
The selection of the detector is crucial for sensitivity and selectivity:
Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, particularly halogenated molecules like chlorinated terphenyls. epa.gov This makes it an ideal detector for trace-level analysis in environmental and biological samples. nih.govresearchgate.net NIOSH Method 5014, for instance, specifies the use of a GC with a ⁶³Ni ECD for the analysis of chlorinated terphenyls. cdc.gov The detector's response increases with the degree of chlorination, providing excellent sensitivity for compounds like p-Terphenyl, 4-chloro-.
Flame Ionization Detector (FID): The FID is a more universal detector for organic compounds. researchgate.net While it is less sensitive to chlorinated compounds than the ECD, it can be used for samples with higher concentrations. The FID responds to carbon atoms in the analyte as they are pyrolyzed in a hydrogen-air flame, generating a current proportional to the mass of the carbon.
The table below summarizes typical GC conditions used for the analysis of chlorinated terphenyls.
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Gas Chromatography (GC) | cdc.gov |
| Column | 2.0 m x 2 mm ID glass, packed with 3% OV-101 on 100/120 mesh Gas-Chrom Q | cdc.gov |
| Carrier Gas | Nitrogen, 40 mL/min | cdc.gov |
| Injection Temperature | 240 °C | cdc.gov |
| Detector Temperature | 300 °C (ECD) | cdc.gov |
| Column Temperature | 240 °C | cdc.gov |
| Detector | ⁶³Ni Electron Capture Detector (ECD) | cdc.gov |
High-Performance Liquid Chromatography (HPLC) offers a powerful alternative and complementary technique to GC, particularly for the separation of isomers and for purification purposes. cdc.gov HPLC is performed at or near room temperature, which is advantageous for thermally labile compounds.
For chlorinated terphenyls, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. The molecular shape selectivity of the stationary phase is critical for separating closely related isomers. mdpi.com For instance, stationary phases with aligned carbonyl groups have demonstrated high selectivity toward terphenyl isomers with different twist configurations. mdpi.com HPLC is also a valuable tool for the purification of chlorinated terphenyls from synthesis reaction mixtures or complex sample extracts, allowing for the isolation of specific congeners for use as analytical standards. echemi.com
Gas Chromatography (GC) with Specific Detectors (e.g., FID, ECD)
Comprehensive Sample Preparation and Extraction from Complex Environmental and Biological Matrices
The analysis of p-Terphenyl, 4-chloro- from environmental (e.g., soil, sediment, water) and biological (e.g., tissue, milk) matrices requires extensive sample preparation to isolate the target analyte from interfering compounds. env.go.jpnih.gov The process typically involves extraction followed by cleanup.
Extraction:
Soxhlet Extraction: This is a classic and robust method for extracting organic compounds from solid samples using a volatile solvent. cdc.govenv.go.jp
Solvent Extraction: Standard methods often use solvents like hexane (B92381) or petroleum ether to extract chlorinated terphenyls along with fats from biological samples. inchem.org Acetone (B3395972):hexane mixtures are also common. inchem.org
Ultrasonic Agitation: This method uses ultrasonic waves to enhance the extraction of the analyte from the sample matrix into a solvent, as described in NIOSH Method 5014 where isooctane (B107328) is used for extraction from a filter. cdc.gov
Accelerated Solvent Extraction (ASE): This modern technique uses elevated temperatures and pressures to increase extraction efficiency, reduce solvent consumption, and shorten extraction times compared to traditional methods. lcms.cz
Cleanup: After extraction, the raw extract is often "dirty," containing lipids, pigments, and other compounds that can interfere with chromatographic analysis. cdc.gov Cleanup steps are essential to remove these interferences.
Column Chromatography: This is a widely used cleanup technique. Adsorbents like silica (B1680970) gel, Florisil, and alumina (B75360) are packed into a column, and the sample extract is passed through. cdc.govresearchgate.net By using solvents of different polarities, the chlorinated terphenyls can be separated from interfering substances. cdc.govoup.com For example, a silica gel column can effectively remove polar interferences.
Gel Permeation Chromatography (GPC): GPC is particularly effective for removing high-molecular-weight interferences, such as lipids, from biological sample extracts. lcms.cz
The table below outlines a general sample preparation workflow.
| Step | Method | Purpose | Reference |
|---|---|---|---|
| 1. Extraction | Soxhlet, Sonication, or ASE with hexane/acetone | Isolate analytes from the sample matrix | cdc.govcdc.govinchem.orglcms.cz |
| 2. Concentration | Rotary evaporation or nitrogen stream | Reduce extract volume | cdc.gov |
| 3. Cleanup | Column chromatography (Silica Gel, Florisil, Alumina) or GPC | Remove interfering compounds (e.g., lipids) | cdc.govlcms.czoup.com |
| 4. Final Concentration/Solvent Exchange | Nitrogen stream | Prepare extract in a suitable solvent for analysis | lcms.cz |
Challenges in Congener-Specific Analysis of Polychlorinated Terphenyls
The congener-specific analysis of polychlorinated terphenyls (PCTs) is fraught with difficulties, primarily due to the vast number of possible isomers and their co-elution with other persistent organic pollutants, especially polychlorinated biphenyls (PCBs). nih.govresearchgate.netnih.gov
A significant challenge in the GC analysis of PCTs is the separation of the numerous isomers. There are theoretically over 8,000 PCT congeners. dioxin20xx.org Research has established a general elution order for the three terphenyl backbones on common nonpolar GC columns: ortho-PCTs elute first, followed by meta-PCTs, and then para-PCTs. mdpi.comnih.govresearchgate.net Therefore, p-Terphenyl, 4-chloro- would be expected to elute later than its corresponding ortho- and meta-monochloro-isomers.
The most critical problem is the chromatographic overlap between PCTs and PCBs. researchgate.netnih.gov PCBs are often present in environmental samples at concentrations up to 100 times higher than PCTs. dioxin20xx.org PCT isomers tend to elute in the same retention time range as PCBs that have two additional chlorine atoms. dioxin20xx.org This co-elution makes it extremely difficult to quantify PCTs accurately without highly selective methods, as the signal from a major PCB congener can easily mask the signal of a minor PCT congener. researchgate.netdioxin20xx.org
When using Gas Chromatography-Mass Spectrometry (GC-MS), mass spectral interpretation adds another layer of complexity.
Overlapping Mass Spectra: The mass spectra of PCTs and co-eluting PCBs show significant overlap. For example, the molecular ion clusters of a tetrachloroterphenyl (B14329919) (tetraCT) and a hexachlorobiphenyl (hexaCB) can interfere with each other in selected ion monitoring (SIM) mode, which is commonly used for quantification. nih.govdioxin20xx.org This interference can lead to large quantification errors. dioxin20xx.org
Isomeric Differentiation: While mass spectrometry can distinguish between different chlorination levels, differentiating between positional isomers based on their mass spectra alone is challenging. The electron ionization (EI) mass spectra of many PCT isomers are very similar. However, it has been noted that the mass spectra of ortho-PCTs can differ from those of meta- and para-homologues, with the molecular ion being less prominent in ortho-isomers. nih.gov
Mathematical Deconvolution: To address the issue of spectral overlap with PCBs, mathematical algorithms have been developed. These methods use the isotopic ratios of the molecular ions to calculate and subtract the contribution of the interfering PCB signal from the total signal, allowing for a more accurate quantification of the PCT congener. nih.govdioxin20xx.org
Development and Validation of Reference Standards
The availability of high-purity, well-characterized reference standards is a fundamental prerequisite for the accurate and reliable quantitative analysis of chemical compounds. In the context of chlorinated terphenyls, the development and validation of these standards, such as for p-Terphenyl, 4-chloro-, are critical for ensuring the quality and comparability of analytical data, particularly in environmental monitoring and food safety applications. The process of creating a Certified Reference Material (CRM) is a meticulous undertaking that involves synthesis, purification, characterization, and the assessment of homogeneity and stability, all performed under a robust quality management system, often in accordance with international standards like ISO 17034. lgcstandards.comperlan.com.pl
The production of a reference standard for p-Terphenyl, 4-chloro- begins with its chemical synthesis. While specific synthesis routes for this monochlorinated congener are not extensively detailed in publicly available literature, the general approach for polychlorinated terphenyls (PCTs) often involves methods like the Suzuki-coupling reaction. researchgate.netresearchgate.net This process allows for the selective synthesis of specific congeners. Following synthesis, the crude product undergoes rigorous purification steps, such as column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate the target compound at a very high purity. researchgate.net
Once purified, the identity and structure of the p-Terphenyl, 4-chloro- must be unequivocally confirmed. This is typically achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) provides detailed information about the molecular structure, while Fourier-Transform Infrared (FT-IR) spectroscopy helps to identify functional groups and the chlorine substitution pattern. researchgate.net Mass Spectrometry (MS), often coupled with Gas Chromatography (GC), is used to confirm the molecular weight and isotopic pattern, as well as to assess the purity of the material. researchgate.netresearchgate.net
The validation of a reference material is a comprehensive process that establishes its fitness for purpose. This involves a series of key characterization studies:
Purity Assessment: The purity of the reference material is a critical parameter and is determined using one or more analytical techniques. For organic compounds like p-Terphenyl, 4-chloro-, this often involves chromatographic methods such as GC with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS). The purity is typically reported as a mass fraction, and any significant impurities are identified and quantified if possible. The certificate of analysis for a reference material will state the purity with an associated uncertainty. lgcstandards.com
Stability Studies: The stability of the reference material under specified storage and transport conditions is evaluated over time to establish a shelf-life or expiry date. well-labs.com Short-term stability studies assess the impact of conditions during transport, while long-term stability studies are conducted at the recommended storage temperature. The concentration of the analyte is monitored at regular intervals, and any degradation is quantified. For solutions, factors like solvent evaporation are also considered. lgcstandards.comchgrupo3.com
Certification and Uncertainty Budget: The final step is the certification of the reference material. The certified value, for instance, the concentration of a p-Terphenyl, 4-chloro- solution, is assigned based on the results of the characterization. A key component of the certification is the statement of measurement uncertainty, which is calculated by combining all significant sources of uncertainty from the characterization, homogeneity, and stability studies, in accordance with guidelines such as the "Guide to the Expression of Uncertainty in Measurement" (GUM). lgcstandards.comchgrupo3.com This provides users with a quantitative indication of the quality of the certified value.
The data generated during these validation studies are compiled in a certificate of analysis, which accompanies the reference material. lgcstandards.com This document provides the user with all the necessary information to use the standard correctly, including the certified value, its uncertainty, the basis for certification, and instructions for use and storage. lgcstandards.comchgrupo3.com
Detailed Research Findings
While specific validation reports for p-Terphenyl, 4-chloro- are often proprietary to the manufacturers of Certified Reference Materials, the principles and methodologies are well-established in the field of reference material production. well-labs.comchgrupo3.com Research on other polychlorinated terphenyls has demonstrated the successful synthesis and characterization of congeners for use as reference standards. researchgate.netresearchgate.net These studies highlight the importance of a multi-technique approach for structural confirmation and purity assessment.
For instance, the development of an analytical method for 29 tetra- to heptachlorinated coplanar PCTs required the synthesis of several of these congeners to serve as reference points. researchgate.net The validation of the subsequent analytical method included the determination of parameters such as selectivity, detection limits, quantification limits, precision, and recovery rates, all of which rely on the initial accuracy of the prepared standards. researchgate.net
Furthermore, interlaboratory comparison studies are often employed in the certification process of reference materials. well-labs.com These studies involve multiple laboratories analyzing the same material, and the results are used to assess the accuracy and comparability of analytical methods and to assign a consensus certified value.
The following data tables illustrate the typical parameters and potential findings from the validation of a reference standard solution of p-Terphenyl, 4-chloro-.
Table 1: Example Certificate of Analysis Data for p-Terphenyl, 4-chloro- CRM
| Parameter | Certified Value / Specification | Method(s) of Determination |
| Product Name | p-Terphenyl, 4-chloro- | - |
| CAS Number | 1762-83-0 | - |
| Format | Solution | - |
| Solvent | Toluene | - |
| Certified Concentration | 50.0 µg/mL ± 0.5 µg/mL | Gravimetric preparation, confirmed by GC/MS |
| Purity of Neat Material | ≥99.0% | GC/MS, NMR |
| Uncertainty | Stated as the expanded uncertainty at a 95% confidence level (k=2) | ISO GUM |
| Traceability | Traceable to SI units via calibrated balances and Class A glassware | - |
| Expiry Date | 5 years from date of certification | Long-term stability studies |
| Storage Conditions | Ambient (>5 °C), protect from light | - |
This table is illustrative and based on typical data from CRM providers like AccuStandard. accustandard.com
Table 2: Summary of a Hypothetical Validation Study for p-Terphenyl, 4-chloro- Reference Material
| Validation Parameter | Test Procedure | Acceptance Criteria (Example) | Hypothetical Result |
| Identity Confirmation | ¹H NMR, ¹³C NMR, FT-IR, GC/MS | Spectrum consistent with proposed structure | Confirmed |
| Purity (mass fraction) | GC/MS | ≥ 99.0% | 99.3% |
| Homogeneity | Analysis of 10 randomly selected units by GC/MS | Relative standard deviation (RSD) between units < 2% | 1.2% RSD |
| Short-term Stability | Exposure to 40°C for 7 days, analysis by GC/MS | < 1% change from initial concentration | No significant change |
| Long-term Stability | Stored at 5°C, analyzed at 0, 6, 12, 24, 36, 48, 60 months | < 2% change from initial concentration over the study period | Stable for 60 months |
This table represents a hypothetical validation study based on established practices for certifying reference materials.
Future Research Directions and Emerging Paradigms for P Terphenyl, 4 Chloro Research
Development of Novel Synthetic Routes with Enhanced Regio- and Stereoselectivity
The synthesis of specifically substituted terphenyls, such as p-Terphenyl (B122091), 4-chloro-, presents a significant challenge in achieving precise control over the placement of substituents (regioselectivity) and the spatial arrangement of the molecule's atoms (stereoselectivity). Current research has laid the groundwork for more sophisticated synthetic strategies.
Future efforts will likely focus on refining and expanding upon catalyst-controlled methods. For instance, the development of catalytic systems for the synthesis of two-axis terphenyl atropisomers has demonstrated the potential for high diastereo- and enantioselectivity. nih.gov These methods, which can involve a sequence of dynamic kinetic resolutions, offer a pathway to creating complex, multi-axis chiral molecules. nih.gov Research into new guanidinylated peptide catalysts for atroposelective chlorination and chiral anion phase transfer catalysis for bromination highlights the move towards highly specialized catalytic processes. nih.gov
Flow reactor systems are also emerging as a powerful tool for the synthesis of unsymmetrically substituted p-terphenyls. tandfonline.comtandfonline.com These systems allow for sequential, chemo-selective Suzuki-Miyaura cross-coupling reactions, providing a convenient route to this class of compounds with high yields. tandfonline.comtandfonline.com Future research could optimize these flow processes, exploring a wider range of catalysts and reaction conditions to enhance selectivity and expand the library of accessible p-terphenyl derivatives. tandfonline.com The goal is to move beyond traditional batch processing, which can be less efficient and lead to undesired byproducts like polymerized products at elevated temperatures. tandfonline.com
Table 1: Comparison of Synthetic Methodologies for Substituted Terphenyls
| Methodology | Key Features | Advantages | Future Research Focus |
|---|---|---|---|
| Catalyst-Controlled Stereodivergent Synthesis | Utilizes specialized catalysts (e.g., guanidinylated peptides, chiral phosphoric acids) to control multiple stereogenic axes. nih.gov | High diastereo- and enantioselectivity; access to all possible stereoisomers. nih.gov | Development of new, more efficient, and versatile catalysts; expanding the scope to a wider range of substrates. |
| Flow Reactor Synthesis | Employs continuous in-flow operations for sequential Suzuki-Miyaura cross-coupling. tandfonline.comtandfonline.com | High yields, convenient route to unsymmetrical terphenyls, suitable for library generation. tandfonline.comtandfonline.com | Optimization of flow conditions, catalyst systems, and substrate scope; integration of in-line purification. |
| Ullmann Coupling on Surfaces | On-surface synthesis of covalent organic frameworks using aryl chlorides on metal substrates (e.g., Cu(111)). ecust.edu.cn | Formation of ordered 0D or 1D nanostructures (poly(p-phenylene) chains). ecust.edu.cn | Gaining precise control over the length and branching of polymer chains; exploring different substrates and precursors. |
Exploration of New Material Applications in Emerging Technologies (e.g., Quantum Dots, Bioelectronics)
The unique photophysical and electronic properties of the p-terphenyl scaffold make it an attractive candidate for advanced materials. While p-terphenyl itself has been used as a host crystal in early single-photon source experiments for quantum information, the introduction of a chloro-substituent could modulate these properties for new applications. rochester.edu
Quantum Dots: Indium phosphide (B1233454) (InP) quantum dots (QDs) are being investigated for biomedical imaging and drug-delivery systems due to their biocompatibility. rsc.org The p-terphenyl framework, with its inherent fluorescence, could be functionalized and incorporated into QD systems, either as a surface ligand to modify electronic properties or as a core component of a hybrid organic-inorganic QD. Future research could explore the synthesis of p-Terphenyl, 4-chloro- derivatives designed to cap or integrate with semiconductor nanocrystals, aiming to tune their emission spectra or enhance their stability.
Bioelectronics: The interface between electronics and biological systems is a rapidly growing field. Gemini bis-quaternary ammonium (B1175870) compounds (bis-QACs) with a p-terphenyl spacer have been synthesized and studied for their microbiological activity. researchgate.net This demonstrates the potential for p-terphenyl structures to serve as rigid scaffolds in molecules designed to interact with biological entities. Future work could focus on developing p-Terphenyl, 4-chloro- based molecules for applications such as biosensors, where the terphenyl unit provides a stable, well-defined structure, and the chloro-substituent allows for further chemical modification or influences the molecule's electronic behavior for signal transduction.
Optoelectronics: Multi-aryl compounds with conjugated backbones are recognized for their nonlinear optical (NLO) properties. researchgate.net A recently synthesized terphenyl compound, ethyl-4″-chloro-5′-hydroxy-[1,1′:3′,1″-terphenyl]-4′-carboxylate (EHCMT), was investigated for its potential as an optoelectronic material, showing significant third-order NLO properties. researchgate.net This suggests that p-Terphenyl, 4-chloro- and its derivatives are promising candidates for applications in optical switching and data storage. Future research will involve the systematic design and synthesis of related structures to optimize these NLO properties.
Advanced Computational Modeling for Predictive Understanding of Reactivity, Conformation, and Spectroscopic Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of complex molecules. For p-Terphenyl, 4-chloro-, advanced computational modeling offers several avenues for future research.
Predictive Reactivity: DFT calculations can elucidate reaction mechanisms and predict the regioselectivity of synthetic routes, such as the Suzuki-Miyaura cross-coupling. tandfonline.com Future modeling can help in the rational design of catalysts and reaction conditions to favor the formation of p-Terphenyl, 4-chloro- over other isomers or byproducts, thus improving synthetic efficiency.
Conformational Analysis: The physical properties of terphenyls are heavily influenced by the torsional angles between the phenyl rings. Computational models can predict the stable conformations of p-Terphenyl, 4-chloro- and the energy barriers for rotation around the aryl-aryl bonds. acs.org This understanding is crucial for designing molecules with specific packing characteristics in liquid crystals or for predicting how a molecule will bind to a biological target. acs.orgnih.gov
Spectroscopic Properties: Theoretical calculations can accurately predict spectroscopic data, including NMR, FT-IR, and UV-Visible spectra. researchgate.netnih.gov This is invaluable for structure elucidation and for understanding the electronic transitions that give rise to the molecule's optical properties. researchgate.net Future research can use time-dependent DFT (TD-DFT) to model excited states and predict fluorescence and phosphorescence behavior, guiding the design of new molecules for optoelectronic and sensing applications.
Table 2: Applications of Computational Modeling in p-Terphenyl, 4-chloro- Research
| Computational Method | Application Area | Research Goal |
|---|---|---|
| Density Functional Theory (DFT) | Synthetic Chemistry | Predict reaction pathways and selectivity to optimize synthesis. tandfonline.com |
| DFT/Molecular Mechanics (MM) | Conformational Analysis | Determine stable molecular geometries and rotational energy barriers. acs.orgnih.gov |
| Time-Dependent DFT (TD-DFT) | Spectroscopic Properties | Predict UV-Vis absorption, fluorescence, and nonlinear optical properties. researchgate.netnih.gov |
| Hirshfeld Surface Analysis | Crystal Engineering | Analyze intermolecular interactions to understand and predict crystal packing. researchgate.net |
Comprehensive Environmental Impact Assessment and Development of Novel Remediation Strategies
Polychlorinated terphenyls (PCTs) are recognized as persistent environmental pollutants. inchem.org Although research has often focused on commercial mixtures (Aroclors), the environmental fate and impact of specific congeners like p-Terphenyl, 4-chloro- are less understood.
Environmental Impact: Future research must include a comprehensive assessment of the environmental persistence, bioaccumulation potential, and toxicity of p-Terphenyl, 4-chloro-. Polychlorinated biphenyls and terphenyls are known to be universal environmental contaminants, with a tendency for higher chlorinated congeners to accumulate. inchem.org Understanding the specific pathways of degradation (or lack thereof) for p-Terphenyl, 4-chloro- is critical. This involves laboratory studies on its stability in different environmental compartments (soil, water, air) and its potential for biotransformation by microorganisms.
Remediation Strategies: Given the persistence of chlorinated aromatic compounds, developing effective remediation technologies is paramount. Current strategies for chlorinated solvents, which could be adapted for PCTs, include:
In-situ Chemical Reduction (ISCR): This method uses reagents like zero-valent iron (ZVI) to facilitate reductive dechlorination. augustmack.com
Advanced Oxidation Processes (AOPs): Combining agents like persulfate (PS) and sulfidated nano-zero valent iron (S-nZVI) has shown effectiveness in degrading chlorinated solvents in groundwater. mdpi.com
Bioremediation: Utilizing microbial co-cultures for enhanced aerobic or anaerobic degradation of chlorinated volatile organic compounds (CVOCs) is a promising, sustainable approach. serdp-estcp.mil
Future research should test the efficacy of these and other novel remediation strategies specifically on p-Terphenyl, 4-chloro- and other PCTs. This includes investigating the degradation pathways and identifying any potentially harmful daughter products.
Interdisciplinary Research Integrating Chemistry, Materials Science, and Environmental Science for Holistic Understanding
Addressing the multifaceted challenges and opportunities presented by p-Terphenyl, 4-chloro- requires a departure from siloed research. A holistic understanding can only be achieved through strong interdisciplinary collaboration.
Chemistry and Materials Science: The synthesis of novel p-terphenyl derivatives (chemistry) is intrinsically linked to their application in advanced materials (materials science). For example, chemists can design and create molecules with specific stereochemistry, while materials scientists can investigate how this defined three-dimensional structure influences properties like liquid crystal phases or NLO response. nih.govresearchgate.netacs.org
Chemistry and Environmental Science: The development of new synthetic routes must be informed by the potential environmental impact of the target molecule and any byproducts. Environmental scientists can assess the persistence and toxicity of p-Terphenyl, 4-chloro-, providing crucial feedback to synthetic chemists to design greener production methods or alternative molecules with a more favorable environmental profile. who.int
Materials Science and Environmental Science: The lifecycle of any new material is a critical consideration. As p-Terphenyl, 4-chloro- based materials are developed for technologies like bioelectronics or quantum dots, a "design-for-degradation" approach becomes essential. Collaboration between materials and environmental scientists can ensure that next-generation materials are not only functional but also have a minimal and manageable environmental footprint at the end of their useful life, informing the development of targeted remediation strategies. augustmack.commdpi.com
By integrating these fields, researchers can create a virtuous cycle where the design of new molecules is informed by their potential applications and environmental fate, leading to the development of safer, more sustainable, and highly functional chemical technologies.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 4-chloro-p-terphenyl, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves halogenation of p-terphenyl using chlorinating agents (e.g., Cl2 or SOCl2) under controlled conditions. Post-synthesis purification is achieved via column chromatography or recrystallization. Validate purity using GC-MS (>97% purity threshold) or HPLC with UV detection at 254 nm. Reference standards (e.g., deuterated p-terphenyl-d14) are critical for calibration .
- Data Validation : Thermodynamic data (e.g., ΔfH°gas = 174.3 kJ/mol, ΔcH°solid = -8,950 kJ/mol) from NIST can confirm compound stability during synthesis .
Q. Which spectroscopic techniques are most effective for characterizing 4-chloro-p-terphenyl?
- Methodological Answer :
- Raman Spectroscopy : Use the inter-ring C-C stretching band at 1,290 cm<sup>-1</sup> for quantification. Calibrate against polystyrene films spiked with known concentrations (0.5–4 wt%) to establish a PLS regression model (R<sup>2</sup> > 0.98, RMSE < 0.2%) .
- High-Resolution Mass Spectrometry (HRMS) : Monitor the protonated molecule [M+H]<sup>+</sup> with isotopic patterns (e.g., <sup>35</sup>Cl/<sup>37</sup>Cl ratio). Resolve fragment ions (e.g., m/z 167.0258) at ≥35,000 FWHM resolution to minimize mass errors (<5 ppm) .
Advanced Research Questions
Q. How can conflicting mass spectrometry data for 4-chloro-p-terphenyl derivatives be resolved?
- Methodological Answer : Contradictions in fragment ion assignments (e.g., false positives due to isobaric interference) require:
- Increased Resolution : Adjust Orbitrap MS resolution from 20,000 to 35,000 FWHM to distinguish co-eluting peaks (e.g., m/z 167 region) .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., p-terphenyl-d14) to confirm fragmentation pathways .
- Case Study : A pooled urine sample analysis of 4-chloro-α-PPP required MS/MS comparison with a reference standard to resolve a +143 ppm mass error in initial screening .
Q. What environmental degradation pathways are plausible for 4-chloro-p-terphenyl, and how can they be modeled?
- Methodological Answer :
- Biodegradation : Screen microbial strains (e.g., Acinetobacter baylyi) using genome-transcriptome analysis to identify dehalogenase genes. Optimize degradation via pH (6.5–7.5) and temperature (25–30°C) adjustments .
- Photodegradation : Exclude UV-C due to limited environmental relevance; instead, simulate solar UV (290–400 nm) in aqueous solutions with TiO2 catalysts. Monitor intermediates via LC-QTOF-MS .
Q. How can MALDI-TOF-MS be optimized for labile 4-chloro-p-terphenyl derivatives?
- Methodological Answer : Use 4-chloro-α-cyanocinnamic acid (Cl-CCA) as a matrix to minimize desialylation. Parameters:
- Laser Energy : 20–25% threshold to avoid in-source decay.
- Sample Prep : Mix analyte:matrix (1:10) in 50% acetonitrile/0.1% TFA. Validate with sialylated glycopeptide controls (e.g., m/z 2,500–5,000 range) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in thermodynamic properties reported for 4-chloro-p-terphenyl?
- Methodological Answer : Cross-validate data using:
- NIST References : Compare ΔfH°gas and S°solid with p-terphenyl analogs (e.g., 4-amino-p-terphenyl, ΔfH°gas = 189.4 kJ/mol) .
- Computational Chemistry : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict enthalpies. Discrepancies >5% warrant experimental re-evaluation under standardized conditions (e.g., 1 bar, 298 K) .
Tables for Key Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
